molecular formula C18H34O4 B14669238 Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester CAS No. 40630-75-9

Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

Cat. No.: B14669238
CAS No.: 40630-75-9
M. Wt: 314.5 g/mol
InChI Key: MCDFASABJWCJAA-UHFFFAOYSA-N
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Description

Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, also known as lauric acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, is a fatty acid ester. It is a compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of dodecanoic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Dodecanoic acid and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

    Reduction: Dodecanol and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

    Transesterification: New ester and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol.

Scientific Research Applications

Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.

    Biology: The compound can be used in studies involving lipid metabolism and fatty acid esterification.

    Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The dioxolane ring provides stability to the ester, making it less susceptible to hydrolysis under mild conditions. This stability is crucial for its applications in drug delivery and industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a shorter carbon chain.

    Octadecanoic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester: Similar structure but with a longer carbon chain.

    Methyl dodecanoate: Similar ester but without the dioxolane ring.

Uniqueness

Dodecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is unique due to the presence of the dioxolane ring, which imparts stability and specific reactivity to the compound. This makes it particularly useful in applications where stability under various conditions is required.

Properties

CAS No.

40630-75-9

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl dodecanoate

InChI

InChI=1S/C18H34O4/c1-4-5-6-7-8-9-10-11-12-13-17(19)20-14-16-15-21-18(2,3)22-16/h16H,4-15H2,1-3H3

InChI Key

MCDFASABJWCJAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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